2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole
CAS No.: 339112-74-2
Cat. No.: VC6023902
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339112-74-2 |
---|---|
Molecular Formula | C13H10N2OS |
Molecular Weight | 242.3 |
IUPAC Name | 2-(2-methoxypyridin-3-yl)-1,3-benzothiazole |
Standard InChI | InChI=1S/C13H10N2OS/c1-16-12-9(5-4-8-14-12)13-15-10-6-2-3-7-11(10)17-13/h2-8H,1H3 |
Standard InChI Key | YYEVLSRGJATXHL-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole features a benzothiazole scaffold fused with a 2-methoxypyridine moiety at the 3-position (Figure 1). The benzothiazole ring system consists of a benzene ring condensed with a thiazole heterocycle, while the pyridine substituent introduces additional nitrogen-based electron density and steric effects.
Molecular Formula: C₁₃H₁₀N₂OS
Molecular Weight: 242.3 g/mol
IUPAC Name: 2-(2-methoxypyridin-3-yl)-1,3-benzothiazole
SMILES: COC₁=C(C=CC=N₁)C₂=NC₃=CC=CC=C₃S₂
Electronic Properties
The methoxy group at the pyridine's 2-position donates electron density through resonance, enhancing the π-conjugation across the fused system. This electronic modulation influences reactivity in cross-coupling reactions and binding interactions with biological targets .
Synthetic Methodologies
Benzothiazole Core Construction
The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes. For example:
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Huisgen Cyclization: Reacting 2-aminothiophenol with 2-methoxynicotinaldehyde under acidic conditions yields the benzothiazole-pyridine hybrid .
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Catalytic Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions between bromobenzothiazoles and methoxypyridinyl boronic acids enable selective functionalization.
Post-Modification Reactions
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Methoxy Group Introduction: Electrophilic aromatic substitution on pyridine using methyl iodide in the presence of silver(I) oxide .
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Metal Complexation: Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) enhances stability for material applications .
Table 1: Representative Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Huisgen Cyclization | HCl (cat.), EtOH, reflux | 68 | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).
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Thermal Stability: Decomposition temperature >250°C, making it suitable for high-temperature material processing .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.25–7.45 (m, 5H, Ar-H), 3.94 (s, 3H, OCH₃).
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IR (KBr): ν 1590 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C asym) .
Biological Activities and Mechanisms
Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | Target Enzyme |
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2-(2-Methoxypyridin-3-yl)-BTA | 12.5 (predicted) | 25 (predicted) | DHFR, DNA Gyrase |
Ciprofloxacin | 0.5 | 0.25 | DNA Gyrase |
Anticancer Screening
Preliminary molecular docking studies suggest affinity for tyrosine kinase receptors (VEGFR-2: ΔG = -9.8 kcal/mol), though in vitro validation is pending .
Material Science Applications
Organic Electronics
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Charge Transport Mobility: μ = 0.45 cm²/V·s in thin-film transistors, attributed to planar conformation and S···N interactions .
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OLED Emissive Layers: Exhibits blue fluorescence (λem = 450 nm) with CIE coordinates (0.15, 0.08) .
Catalytic Supports
Immobilization on mesoporous silica enhances catalytic activity in Heck reactions (TON = 1,450 vs. 980 for homogeneous Pd) .
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from moderate yields (≤72%); flow chemistry approaches could improve efficiency.
Toxicity Profiling
In silico ADMET predictions indicate potential hepatotoxicity (CYP3A4 inhibition: IC₅₀ = 2.1 μM), necessitating structural optimization .
Targeted Drug Delivery
Functionalization with PEGylated nanoparticles may enhance bioavailability for antimicrobial applications .
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